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Compound of Interest

Compound Name: tert-Butyldiphenylphosphine

Cat. No.: B1265831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyldiphenylphosphine (t-BuPh₂P) is a monodentate tertiary phosphine ligand widely

employed in organometallic chemistry and homogeneous catalysis. Its unique combination of

steric bulk and electronic properties makes it a valuable ligand for a variety of transition metal-

catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals

and other complex organic molecules. This technical guide provides an in-depth analysis of the

electronic and steric characteristics of tert-butyldiphenylphosphine, along with detailed

experimental protocols for its synthesis and application.

Core Properties of tert-Butyldiphenylphosphine
The structural and electronic features of tert-butyldiphenylphosphine are central to its utility

in catalysis. The presence of a bulky tert-butyl group and two phenyl substituents on the

phosphorus atom dictates its coordination chemistry and the reactivity of its metal complexes.

Physicochemical Data
A summary of the key physicochemical properties of tert-butyldiphenylphosphine is provided

in the table below.
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Property Value

Chemical Formula C₁₆H₁₉P

Molecular Weight 242.30 g/mol

CAS Number 6002-34-2

Appearance White solid

Melting Point 52-55 °C

Boiling Point 144-146 °C at 2 mmHg

³¹P NMR Chemical Shift (δ) +17.1 ppm (relative to 85% H₃PO₄)[1]

Electronic Properties
The electronic nature of a phosphine ligand is a critical factor in its ability to influence the

catalytic activity of a metal center. The electron-donating ability of tert-
butyldiphenylphosphine is significant, impacting the rates of key steps in catalytic cycles,

such as oxidative addition and reductive elimination.

Tolman Electronic Parameter (TEP)
The Tolman electronic parameter (TEP) is a widely accepted measure of the electron-donating

or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the

A₁ C-O stretching frequency (ν(CO)) of the corresponding Ni(CO)₃L complex using infrared (IR)

spectroscopy. A lower ν(CO) value indicates a more electron-donating phosphine. While a

specific experimental TEP value for tert-butyldiphenylphosphine is not readily available in

the literature, its electronic properties can be inferred from other parameters.

Basicity (pKaH)
The basicity of a phosphine, quantified by its pKaH value, serves as an excellent alternative to

the TEP for evaluating its electron-donating strength. A higher pKaH value corresponds to a

more electron-rich and, therefore, more strongly donating phosphine ligand.
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Ligand pKaH (in MeCN)

tert-Butyldiphenylphosphine 11.4[1]

The pKaH of 11.4 indicates that tert-butyldiphenylphosphine is a moderately strong electron-

donating ligand.[1]

Steric Properties
The steric bulk of a phosphine ligand plays a crucial role in controlling the coordination number

of the metal center, the stability of catalytic intermediates, and the selectivity of the reaction.

Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as

the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals

radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric

hindrance.

Ligand Cone Angle (θ)

tert-Butyldiphenylphosphine 157°[1]

With a cone angle of 157°, tert-butyldiphenylphosphine is classified as a bulky phosphine

ligand, though less sterically demanding than ligands such as tri-tert-butylphosphine (182°).[1]

This intermediate steric profile is often advantageous in catalysis, providing sufficient bulk to

promote reductive elimination without completely blocking substrate access to the metal center.

Synthesis of tert-Butyldiphenylphosphine
Tert-butyldiphenylphosphine can be synthesized via several routes. A common and effective

method involves the reaction of chlorodiphenylphosphine with a tert-butyl nucleophile, such as

tert-butyllithium or a tert-butyl Grignard reagent.

Experimental Protocol: Synthesis from
Chlorodiphenylphosphine and tert-Butyllithium
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This protocol describes the synthesis of tert-butyldiphenylphosphine from

chlorodiphenylphosphine and tert-butyllithium.

Materials:

Chlorodiphenylphosphine

tert-Butyllithium (in pentane or heptane)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Anhydrous hexane

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Schlenk line or glovebox

Standard glassware for air-sensitive synthesis

Procedure:

Under an inert atmosphere (argon or nitrogen), a solution of chlorodiphenylphosphine (1.0

equivalent) in anhydrous diethyl ether or THF is prepared in a Schlenk flask and cooled to

-78 °C using a dry ice/acetone bath.

A solution of tert-butyllithium (1.05 equivalents) is added dropwise to the cooled

chlorodiphenylphosphine solution with vigorous stirring. The reaction mixture is maintained at

-78 °C during the addition.

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature and stirred for an additional 2-4 hours.

The reaction is then quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether or

hexane.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product can be purified by distillation under reduced pressure or by

recrystallization from a suitable solvent such as methanol to yield tert-
butyldiphenylphosphine as a white solid.

Applications in Catalysis
The unique electronic and steric properties of tert-butyldiphenylphosphine make it an

effective ligand in a wide range of palladium-catalyzed cross-coupling reactions. It is

particularly well-suited for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Logical Workflow: Role in the Suzuki-Miyaura Catalytic
Cycle
The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling

reaction, highlighting the role of the palladium catalyst supported by the tert-
butyldiphenylphosphine ligand.
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an
Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using

a palladium catalyst with tert-butyldiphenylphosphine as the ligand.

Materials:

Aryl bromide (1.0 equivalent)
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Arylboronic acid (1.2-1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-

5 mol%)

tert-Butyldiphenylphosphine (2-10 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water or dioxane/water)

Inert atmosphere (argon or nitrogen)

Procedure:

To a Schlenk flask under an inert atmosphere, add the palladium precursor, tert-
butyldiphenylphosphine, the aryl bromide, the arylboronic acid, and the base.

Add the anhydrous solvent to the flask.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

After the reaction is complete, cool the mixture to room temperature.

Add water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

product.

Conclusion
Tert-butyldiphenylphosphine is a versatile and valuable ligand in the toolbox of the synthetic

chemist. Its well-balanced electronic and steric properties provide a platform for the

development of highly active and selective catalysts for a wide array of chemical
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transformations. This guide has provided a comprehensive overview of its key characteristics

and practical methodologies for its synthesis and application, which will be of benefit to

researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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